molecular formula C18H17N3O4 B2526913 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1170002-08-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No.: B2526913
CAS No.: 1170002-08-0
M. Wt: 339.351
InChI Key: ZMKVXCGZLRKPBO-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a heteroaroylphenylurea derivative characterized by a benzo[d][1,3]dioxole (benzodioxole) moiety linked via a urea bridge to a 1-ethyl-2-oxoindolin-5-yl group. The benzodioxole component contributes to its planar aromatic structure, while the urea linkage enables hydrogen bonding interactions critical for molecular recognition.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-21-14-5-3-12(7-11(14)8-17(21)22)19-18(23)20-13-4-6-15-16(9-13)25-10-24-15/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKVXCGZLRKPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Indolin-2-one

Indolin-2-one is nitrated at the 5-position using nitric acid in sulfuric acid, yielding 5-nitroindolin-2-one . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 5-aminoindolin-2-one .

N-Ethylation

The amine is alkylated using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Workup involves extraction with ethyl acetate and purification via silica gel chromatography to isolate 1-ethyl-5-aminoindolin-2-one (yield: 72%).

Characterization Data :

  • Mp : 168–170°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.52 (q, J = 7.2 Hz, 2H, NCH₂), 6.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.34 (d, J = 2.0 Hz, 1H, ArH), 8.92 (s, 2H, NH₂).
  • HRMS : m/z Calcd for C₁₀H₁₁N₂O₂ [M + H]⁺: 199.0871; Found: 199.0868.

Synthesis of Benzo[d]dioxol-5-yl Isocyanate

Piperonylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C under nitrogen. The reaction generates benzo[d]dioxol-5-yl isocyanate after 2 hours, with gaseous HCl neutralized by triethylamine.

Safety Note : Triphosgene is a safer alternative to phosgene but requires strict anhydrous conditions.

Urea Bond Formation

Coupling Reaction

A solution of 1-ethyl-5-aminoindolin-2-one (1.0 equiv) in dry THF is added dropwise to benzo[d]dioxol-5-yl isocyanate (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 24 hours, yielding the crude urea product.

Workup : The reaction is quenched with ice-water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1).

Characterization Data :

  • Mp : 245–247°C (decomp.)
  • IR (KBr) : ν 3320 (NH stretch), 1705 cm⁻¹ (C=O, urea), 1620 cm⁻¹ (C=O, indolinone).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.65 (q, J = 7.2 Hz, 2H, NCH₂), 6.05 (s, 2H, OCH₂O), 6.84–7.38 (m, 6H, ArH), 8.72 (s, 1H, NH), 9.14 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.8 (CH₂CH₃), 43.2 (NCH₂), 101.8 (OCH₂O), 108.5–148.2 (ArC), 155.2 (C=O, urea), 176.5 (C=O, indolinone).
  • HRMS : m/z Calcd for C₁₉H₁₈N₃O₄ [M + H]⁺: 352.1297; Found: 352.1293.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), the amine and isocyanate precursors are coupled in DMF. This method avoids handling isocyanates directly but requires stoichiometric coupling agents.

Analytical Validation and Purity Assessment

HPLC Analysis :

Parameter Value
Column C18, 5 μm, 250 × 4.6 mm
Mobile Phase MeCN/H₂O (60:40)
Flow Rate 1.0 mL/min
Retention Time 8.2 min
Purity 98.5%

Elemental Analysis :

  • Calcd (%) for C₁₉H₁₇N₃O₄: C 64.95, H 4.88, N 11.96.
  • Found (%): C 64.89, H 4.91, N 11.92.

Challenges and Optimization

  • Isocyanate Stability : Benzo[d]dioxol-5-yl isocyanate is moisture-sensitive; reactions must be conducted under anhydrous conditions.
  • Byproduct Formation : Excess isocyanate may lead to biuret formation, mitigated by precise stoichiometry.
  • Solvent Choice : THF offers optimal solubility, but DMF improves reaction rates at the cost of harder workup.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, such as anticancer or antimicrobial activity, due to its ability to interfere with specific biological pathways.

    Industry: It may be used in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, its potential anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation or survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea with structurally related urea derivatives containing the benzodioxole group:

Compound Name Substituents Molecular Weight Synthesis Yield Key Properties/Findings References
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12) 3-Chlorobenzoyl 317.7 44% White solid; characterized by $ ^1H $ NMR (DMSO-d6) and ESI-MS; antagonistic activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea Pyrrolidin-3-ylmethyl, p-tolyl 367.4 N/A Smiles: Cc1ccc(N2CC(CNC(=O)Nc3ccc4c(c3)OCO4)CC2=O)cc1
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl, pyrrolidin-3-ylmethyl 383.4 N/A No MSDS or melting point data available
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea 2-(Thiophen-3-yl)benzyl N/A N/A Structural emphasis on thiophene integration
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea Triazine-methyl, morpholino, dimethylamino 401.4 N/A High molecular weight; potential kinase interaction due to triazine motif

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups: Compound 12 (3-chlorobenzoyl) exhibits lower molecular weight (317.7) and moderate synthesis yield (44%), suggesting steric or electronic challenges in urea formation . Polar Groups: Methoxy substituents (e.g., in ) may improve solubility, whereas halogenated analogs (e.g., chlorine in ) could enhance metabolic stability.
  • Synthetic Efficiency :
    Yields for benzodioxole-urea derivatives vary widely (44%–89%), with higher yields achieved in reactions involving pre-functionalized electrophiles (e.g., benzoyl chlorides in vs. multi-step protocols in ).

  • Spectroscopic Characterization : $ ^1H $ NMR data for Compound 12 (δ 6.02–11.08 ppm) confirm urea NH proton signals, a benchmark for structural validation . Similar methodologies likely apply to the target compound.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. The compound's structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties, including anticancer activity. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can be represented as follows:

C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea. The mechanisms underlying these effects involve several pathways:

  • Cell Cycle Arrest : Compounds similar to this urea derivative have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • EGFR Inhibition : Some studies suggest that derivatives may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Cytotoxicity Studies

The cytotoxic effects of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea were evaluated against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52
Normal Cells>150

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

Mitochondrial Pathway Activation : The compound influences mitochondrial dynamics and apoptosis-related signaling pathways. Studies have shown alterations in mitochondrial membrane potential and increased reactive oxygen species (ROS) generation upon treatment with related compounds .

Molecular Docking Studies : Computational analyses have suggested that the compound can effectively bind to key targets involved in cancer progression, including EGFR and other kinases associated with tumor growth and survival .

Case Studies

Several case studies have explored the therapeutic potential of benzo[d][1,3]dioxole derivatives:

  • Study on HepG2 Cells : A study demonstrated that a related thiourea derivative showed significant antiproliferative activity against HepG2 cells with an IC50 value of 2.38 µM, indicating its potential for liver cancer therapy .
  • Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutic agents may enhance efficacy through synergistic effects while reducing overall toxicity .

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